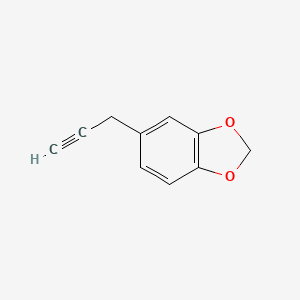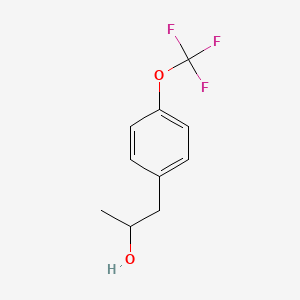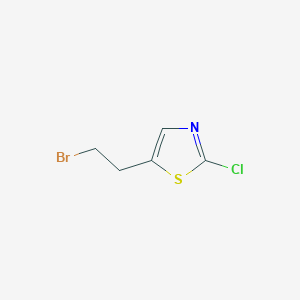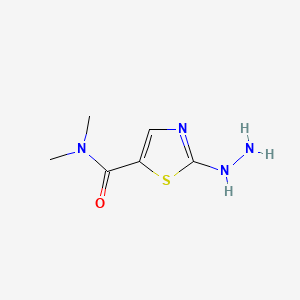
5-Prop-2-ynyl-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Prop-2-ynyl-1,3-benzodioxole is an organic compound with the molecular formula C10H8O2. It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Prop-2-ynyl-1,3-benzodioxole typically involves the acetalization and ketalization of various aldehydes and ketones with catechol. One efficient method uses HY zeolite as a catalyst, which provides high conversion and selectivity under mild conditions . The optimal reaction conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of zeolite catalysts in large-scale synthesis is a promising approach due to their efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-Prop-2-ynyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
5-Prop-2-ynyl-1,3-benzodioxole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Prop-2-ynyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root growth in plants by promoting auxin-related signaling responses . This interaction leads to the transcriptional activation of auxin-responsive genes, resulting in enhanced root development.
Comparación Con Compuestos Similares
Similar Compounds
Safrole: A benzodioxole derivative with an allyl group at position 5, known for its insecticidal properties.
Isosafrole: Another benzodioxole derivative with similar structural features and applications.
Uniqueness
5-Prop-2-ynyl-1,3-benzodioxole is unique due to its prop-2-ynyl group, which imparts distinct chemical properties and reactivity compared to other benzodioxole derivatives. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propiedades
Número CAS |
133218-07-2 |
|---|---|
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
5-prop-2-ynyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H8O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h1,4-6H,3,7H2 |
Clave InChI |
VNQOHNBBMYOOHQ-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)

![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)

![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)

![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)




![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
